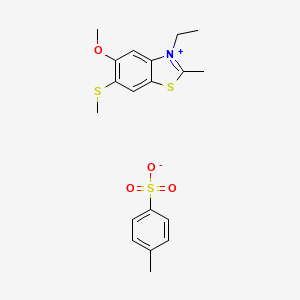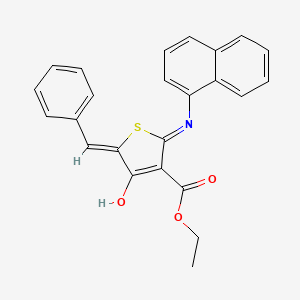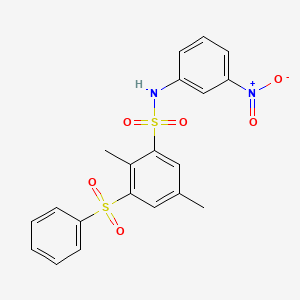
9-(ethylamino)-3,3-dimethyl-3,4-dihydro-1(2H)-acridinone hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
9-(ethylamino)-3,3-dimethyl-3,4-dihydro-1(2H)-acridinone hydrochloride, also known as EDDHA·HCl, is a chemical compound used in scientific research. It is a hydrochloride salt of EDDHA, a chelating agent that is commonly used in the pharmaceutical industry. EDDHA·HCl is used in various fields of research, including biochemistry, pharmacology, and physiology.
作用機序
9-(ethylamino)-3,3-dimethyl-3,4-dihydro-1(2H)-acridinone hydrochloride·HCl acts as a chelating agent by forming complexes with metal ions. The compound has a high affinity for metal ions and can remove them from solution. The chelation process can affect the biochemical and physiological properties of the metal ions, which can lead to changes in biological systems.
Biochemical and physiological effects:
9-(ethylamino)-3,3-dimethyl-3,4-dihydro-1(2H)-acridinone hydrochloride·HCl has various biochemical and physiological effects. The compound can affect the activity of enzymes that require metal ions as cofactors. It can also affect the transport of metal ions across cell membranes. 9-(ethylamino)-3,3-dimethyl-3,4-dihydro-1(2H)-acridinone hydrochloride·HCl has been shown to have antioxidant properties and can protect cells from oxidative stress. The compound can also affect the growth and development of plants by enhancing the uptake of iron.
実験室実験の利点と制限
9-(ethylamino)-3,3-dimethyl-3,4-dihydro-1(2H)-acridinone hydrochloride·HCl has several advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. The compound has a high affinity for metal ions, which makes it an effective chelating agent. However, 9-(ethylamino)-3,3-dimethyl-3,4-dihydro-1(2H)-acridinone hydrochloride·HCl has some limitations. It can form complexes with other molecules in solution, which can affect the accuracy of experiments. The compound can also be toxic to cells at high concentrations.
将来の方向性
There are several future directions for research on 9-(ethylamino)-3,3-dimethyl-3,4-dihydro-1(2H)-acridinone hydrochloride·HCl. One area of research is the development of new chelating agents with improved properties. Researchers are also investigating the use of 9-(ethylamino)-3,3-dimethyl-3,4-dihydro-1(2H)-acridinone hydrochloride·HCl in the treatment of iron deficiency anemia. The compound has also been studied for its potential use in the treatment of cancer. Future research may also focus on the mechanisms of action of 9-(ethylamino)-3,3-dimethyl-3,4-dihydro-1(2H)-acridinone hydrochloride·HCl and its effects on biological systems.
Conclusion:
9-(ethylamino)-3,3-dimethyl-3,4-dihydro-1(2H)-acridinone hydrochloride·HCl is a chelating agent used in scientific research. The compound has various biochemical and physiological effects and is used in various fields of research. 9-(ethylamino)-3,3-dimethyl-3,4-dihydro-1(2H)-acridinone hydrochloride·HCl has advantages and limitations for lab experiments, and there are several future directions for research on the compound. Overall, 9-(ethylamino)-3,3-dimethyl-3,4-dihydro-1(2H)-acridinone hydrochloride·HCl is an important compound in scientific research and has the potential to contribute to the development of new drugs and treatments.
合成法
9-(ethylamino)-3,3-dimethyl-3,4-dihydro-1(2H)-acridinone hydrochloride·HCl can be synthesized by reacting ethylamine with dimethyl acridone in the presence of hydrochloric acid. The reaction produces 9-(ethylamino)-3,3-dimethyl-3,4-dihydro-1(2H)-acridinone hydrochloride·HCl as a white crystalline powder. The purity of the compound can be improved by recrystallization.
科学的研究の応用
9-(ethylamino)-3,3-dimethyl-3,4-dihydro-1(2H)-acridinone hydrochloride·HCl is widely used in scientific research as a chelating agent. It is used to chelate metal ions such as iron, copper, and zinc. The compound has been used in various studies to investigate the role of metal ions in biological systems. 9-(ethylamino)-3,3-dimethyl-3,4-dihydro-1(2H)-acridinone hydrochloride·HCl is also used in the pharmaceutical industry to develop new drugs.
特性
IUPAC Name |
9-(ethylamino)-3,3-dimethyl-2,4-dihydroacridin-1-one;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O.ClH/c1-4-18-16-11-7-5-6-8-12(11)19-13-9-17(2,3)10-14(20)15(13)16;/h5-8H,4,9-10H2,1-3H3,(H,18,19);1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFTBGPGVXNBULE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC1=C2C(=NC3=CC=CC=C31)CC(CC2=O)(C)C.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
9-(Ethylamino)-3,3-dimethyl-2,4-dihydroacridin-1-one;hydrochloride | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![ethyl (4-{[(3-chloro-1-benzothien-2-yl)carbonyl]amino}-3,5-dimethyl-1H-pyrazol-1-yl)acetate](/img/structure/B6136491.png)
![5-(1,3-benzodioxol-5-ylmethylene)-2-[(2-methylphenyl)amino]-1,3-thiazol-4(5H)-one](/img/structure/B6136493.png)
![2-{[5-(4-bromo-2-thienyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}-N-(2,4,5-trichlorophenyl)acetamide](/img/structure/B6136498.png)

![N-({[3-(5-ethyl-1,3-benzoxazol-2-yl)-4-hydroxy-5-methylphenyl]amino}carbonothioyl)-4-(4-morpholinyl)-3-nitrobenzamide](/img/structure/B6136511.png)
![ethyl 7-(1-methyl-1H-pyrazol-5-yl)-5-(trifluoromethyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B6136519.png)

![5-[1-amino-2,2,2-trifluoro-1-(trifluoromethyl)ethyl]pyrimidine-2,4(1H,3H)-dione](/img/structure/B6136538.png)
![1-{[2-(4-methoxy-3-methylphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-2-(1,3-thiazol-2-yl)piperidine](/img/structure/B6136539.png)
![2-({[(butylamino)carbonyl]oxy}imino)-N-phenylacetamide](/img/structure/B6136551.png)
![2-benzyl-5-isopropyl-3-(1-naphthyl)pyrazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B6136559.png)
![N-({1-[2-(2-fluorophenyl)ethyl]-3-piperidinyl}methyl)-N-methyl-2-(1H-tetrazol-1-yl)acetamide](/img/structure/B6136561.png)
![N-(3-chloro-4-methylphenyl)-2-(4-hydroxy-2-{[(5-methyl-2-furyl)methylene]hydrazono}-2,5-dihydro-1,3-thiazol-5-yl)acetamide](/img/structure/B6136574.png)
